molecular formula C10H10F3IO B116650 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole CAS No. 887144-97-0

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

Cat. No. B116650
M. Wt: 330.08 g/mol
InChI Key: HVAPLSNCVYXFDQ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, also known as the Togni reagent, is a popular reagent for trifluoromethylation . The σ hole on the hypervalent iodine atom in this reagent is crucial for adduct formation between the reagent and a nucleophilic substrate .


Synthesis Analysis

The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole involves the use of trimethyl (trifluoromethyl)silane, also known as the Ruppert–Prakash reagent . This reagent is widely used for nucleophilic trifluoromethylation . The synthesis process involves several steps, including the creation of a trifluoromethylated silyl ether as a single diastereomer .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is characterized by a σ hole on the hypervalent iodine atom . This σ hole is crucial for adduct formation between the reagent and a nucleophilic substrate . The electronic situation may be probed by high-resolution X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole are diverse and include the synthesis of various medicinal targets . For example, it has been used in the synthesis of tri- and tetraglutamic acid and glutamine peptides that incorporate a trifluoromethyl ketone group . It has also been used in the synthesis of a non-steroidal selective androgen receptor modulator .

Scientific Research Applications

Synthesis and Reactivity

  • Organosulfonyloxy Derivatives Preparation : 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole derivatives have been synthesized, showing potential in the preparation of various organosulfonyloxy derivatives. This process involves reactions with sulfonic acids and alkynyltrimethylsilanes, demonstrating a pathway to diverse chemical structures (Zhdankin et al., 1996).

Electrophilic Trifluoromethylation

  • Trifluoromethylation of Hydrogen Phosphates : The compound has been used in the trifluoromethylation of hydrogen phosphates, a process important in developing novel compounds with potential applications in various fields (Santschi, Geissbühler & Togni, 2012).
  • Trifluoromethyl Transfer Agent : It serves as a trifluoromethyl transfer agent, a crucial function in synthesizing trifluoromethylated compounds, which are increasingly significant in materials science and pharmaceuticals (Eisenberger et al., 2012).

Chemical Reactions and Mechanisms

  • Arenes and N-heteroarenes Trifluoromethylation : This compound facilitates the trifluoromethylation of arenes and N-heteroarenes, expanding the range of compounds that can be synthesized using this method (Wiehn, Vinogradova & Togni, 2010).
  • Electron Density and Reactivity Analysis : Insights into the electron density and reactivity of the compound have been gained, revealing the importance of the σ hole on the hypervalent iodine atom for adduct formation (Wang, Kalf & Englert, 2018).

Novel Applications and Studies

  • S-Hydrogen Phosphorothioates Trifluoromethylation : The compound has been used to convert S-hydrogen phosphorothioates to their S-trifluoromethyl derivatives, revealing interesting aspects of the reaction's kinetics and mechanisms (Santschi & Togni, 2011).
  • Expanding Hypervalent Iodine Reagents Scope : New hypervalent iodine reagents based on the 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole scaffold have been explored, showing potential for various synthetic applications, including in chemical biology (Matoušek et al., 2016).

properties

IUPAC Name

3,3-dimethyl-1-(trifluoromethyl)-1λ3,2-benziodoxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAPLSNCVYXFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2I(O1)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581402
Record name 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

CAS RN

887144-97-0
Record name 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3-DIMETHYL-1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOLE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
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3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole
Reactant of Route 6
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

Citations

For This Compound
102
Citations
A Hypervalent - academia.edu
Antonio Togni and co-workers have1 reported a new electrophilic trifluoromethylating reagent based on a 10-I-3 hypervalent iodine, 3, 3-dimethyl-1-(trifluoromethyl)-1, 2-benziodoxole …
Number of citations: 4 www.academia.edu
L Bao, B Zhao, B Yang, M Halik, F Hauke… - Advanced …, 2021 - Wiley Online Library
Rational patterning and tailoring of graphene relies on the disclosure of suitable reagents for structuring the target functionalities on the 2D‐carbon network. Here, a series of …
Number of citations: 8 onlinelibrary.wiley.com
N Fiederling, J Haller, H Schramm - Organic Process Research & …, 2013 - ACS Publications
Togni, s reagent II (1-(trifluoromethyl)-1, 2-benziodoxol-3 (1H)-one, 1) is a versatile reagent for the nucleophilic introduction of trifluoromethyl groups. We have now found that this …
Number of citations: 67 pubs.acs.org
DK Yadav - Synlett, 2010 - thieme-connect.com
Antonio Togni and co-workers have1 reported a new electrophilic trifluoromethylating reagent based on a 10-I-3 hypervalent iodine, 3, 3-dimethyl-1-(trifluoromethyl)-1, 2-benziodoxole …
Number of citations: 3 www.thieme-connect.com
AE Allen, DWC MacMillan - dmaccpanel.cpaneldev.princeton …
Within the realm of drug design, the stereospecific incorporation of polyfluorinated alkyl substituents is a powerful and widely employed tactic to enhance binding selectivity, elevate …
AE Allen, DWC MacMillan - Journal of the American Chemical …, 2010 - ACS Publications
An enantioselective organocatalytic α-trifluoromethylation of aldehydes has been accomplished using a commercially available, electrophilic trifluoromethyl source. The merging of …
Number of citations: 382 pubs.acs.org
S Capone, I Kieltsch, O Floegel, G Lelais… - Helvetica Chimica …, 2008 - Wiley Online Library
The new electrophilic trifluoromethylating 1‐(trifluoromethyl)‐benziodoxole reagents A and B (Scheme 1) have been used to selectively attach CF 3 groups to the S‐atom of cysteine …
Number of citations: 103 onlinelibrary.wiley.com
MK Ghosh, AA Rajkiewicz, M Kalek - Synthesis, 2019 - thieme-connect.com
In recent years, a plethora of synthetic methods that employ hypervalent iodine compounds donating an atom or a group of atoms to an acceptor molecule have been developed. …
Number of citations: 39 www.thieme-connect.com
KN Hojczyk, P Feng, C Zhan… - Angewandte Chemie …, 2014 - Wiley Online Library
Aryl trifluoromethoxylation by a two‐step sequence of O‐trifluoromethylation of N‐aryl‐N‐hydroxylamine derivatives and intramolecular OCF 3 migration is presented. This protocol …
Number of citations: 166 onlinelibrary.wiley.com
D Abegg, M Tomanik, N Qiu, D Pechalrieu… - Journal of the …, 2021 - ACS Publications
Chemoproteomic profiling of cysteines has emerged as a powerful method for screening the proteome-wide targets of cysteine-reactive fragments, drugs, and natural products. Herein, …
Number of citations: 21 pubs.acs.org

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